Paltusotine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

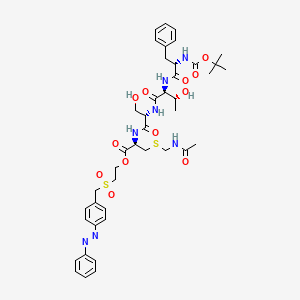

Le chlorhydrate de paltusotine est un agoniste sélectif du récepteur de la somatostatine de type 2 (SST2). Il est actuellement en développement pour le traitement de l'acromégalie et de certaines tumeurs neuroendocrines. Cette petite molécule est administrée par voie orale et a montré un potentiel prometteur dans les essais cliniques pour son efficacité et sa sécurité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de paltusotine implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. Les voies de synthèse et les conditions réactionnelles spécifiques sont propriétaires et les informations détaillées ne sont pas disponibles publiquement. l'approche générale implique l'utilisation de techniques de synthèse organique pour construire la structure moléculaire complexe de la paltusotine .

Méthodes de production industrielle

La production industrielle du chlorhydrate de paltusotine impliquerait probablement des processus de synthèse organique à grande échelle, y compris l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela impliquerait l'utilisation d'équipements et de techniques spécialisés pour garantir la production cohérente de chlorhydrate de paltusotine de haute qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de paltusotine subit différents types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène de la molécule.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène de la molécule.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions du chlorhydrate de paltusotine comprennent les oxydants, les réducteurs et divers catalyseurs. Les conditions spécifiques de ces réactions, telles que la température, la pression et le solvant, sont optimisées pour atteindre les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate de paltusotine dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Ces produits peuvent inclure divers dérivés et analogues de la paltusotine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le chlorhydrate de paltusotine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les relations structure-activité des agonistes des récepteurs de la somatostatine.

Biologie : Enquête sur ses effets sur les récepteurs de la somatostatine et les voies de signalisation associées.

Médecine : En développement pour le traitement de l'acromégalie et des tumeurs neuroendocrines.

Mécanisme d'action

Le chlorhydrate de paltusotine exerce ses effets en se liant sélectivement au récepteur de la somatostatine de type 2 (SST2). Cette liaison inhibe la libération de l'hormone de croissance et du facteur de croissance analogue à l'insuline 1, qui sont impliqués dans la physiopathologie de l'acromégalie et de certaines tumeurs neuroendocrines. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activité de l'adénylate cyclase et la réduction des niveaux d'adénosine monophosphate cyclique .

Applications De Recherche Scientifique

Paltusotine hydrochloride has several scientific research applications, including:

Chemistry: Used as a model compound for studying the structure-activity relationships of somatostatin receptor agonists.

Biology: Investigated for its effects on somatostatin receptors and related signaling pathways.

Medicine: Under development for the treatment of acromegaly and neuroendocrine tumors.

Mécanisme D'action

Paltusotine hydrochloride exerts its effects by selectively binding to somatostatin receptor type 2 (SST2). This binding inhibits the release of growth hormone and insulin-like growth factor 1, which are involved in the pathophysiology of acromegaly and certain neuroendocrine tumors. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the reduction of cyclic adenosine monophosphate levels .

Comparaison Avec Des Composés Similaires

Composés similaires

Octreotide : Un analogue de la somatostatine utilisé pour des indications similaires, mais qui nécessite une injection.

Lanréotide : Un autre analogue injectable de la somatostatine avec un mécanisme d'action similaire.

Pasiréotide : Un agoniste plus large des récepteurs de la somatostatine qui cible plusieurs sous-types de récepteurs.

Unicité du chlorhydrate de paltusotine

Le chlorhydrate de paltusotine est unique en sa biodisponibilité orale, ce qui offre un avantage significatif par rapport aux analogues injectables de la somatostatine. Cette administration orale améliore la conformité des patients et la qualité de vie en éliminant le besoin d'injections fréquentes .

Propriétés

Numéro CAS |

2361216-83-1 |

|---|---|

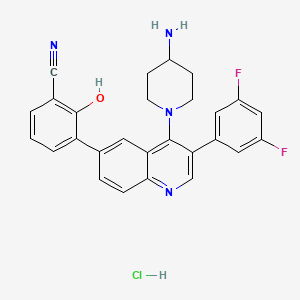

Formule moléculaire |

C27H23ClF2N4O |

Poids moléculaire |

492.9 g/mol |

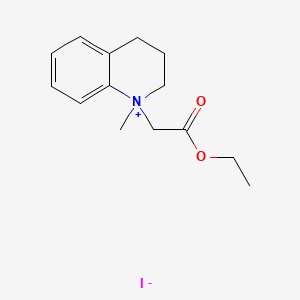

Nom IUPAC |

3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile;hydrochloride |

InChI |

InChI=1S/C27H22F2N4O.ClH/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33;/h1-5,10-13,15,21,34H,6-9,31H2;1H |

Clé InChI |

BPVXAUKYSITSMT-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)